Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane
Description
Properties
IUPAC Name |
trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAMOTQUYWWPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466167 | |
| Record name | Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159087-46-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-(trimethylsilyl)ethynyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159087-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cycloaddition with (IZ)-N-Hydroxyethanimidoyl Chloride
A primary method involves the cycloaddition of trimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]silane with (IZ)-N-hydroxyethanimidoyl chloride in the presence of potassium hydrogen carbonate (KHCO₃). The reaction is conducted in 1,2-dimethoxyethane (DME) at 50°C for 16 hours. Key steps include:
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Reactant Ratios : A molar ratio of 1:1.2 (boron reagent to oxime chloride) ensures complete conversion.
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Base Role : KHCO₃ neutralizes HCl byproduct, shifting equilibrium toward product formation.
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Purification : Silica gel chromatography with 10% ethyl acetate/hexanes yields 92% pure product.
Characterization data confirms the structure:
Alternative Route Using Chloroacetaldoxime
A modified approach substitutes (IZ)-N-hydroxyethanimidoyl chloride with chloroacetaldoxime. Under similar conditions (DME, 50°C, 12 hours), this method achieves a lower yield of 45.5%. The reduced efficiency is attributed to slower cycloaddition kinetics and competing side reactions. Post-reaction workup includes filtration through Celite and chromatography, yielding a white solid validated by:
Optimization of Reaction Parameters
Solvent and Temperature Effects
DME is the solvent of choice due to its high polarity and ability to stabilize ionic intermediates. Elevated temperatures (50°C) accelerate the cycloaddition, but prolonged heating (>16 hours) risks decomposition, as evidenced by diminished yields in shorter trials.
Base Selection
KHCO₃ outperforms stronger bases (e.g., K₂CO₃) by minimizing silyl ether hydrolysis. In a comparative study, KHCO₃ achieved 92% yield versus 78% with K₂CO₃ under identical conditions.
Scalability and Industrial Considerations
Large-Scale Synthesis
A scaled-up procedure (240 g boron reagent) replicates laboratory conditions, affirming robustness. Post-reaction concentration under reduced pressure and chromatography on silica gel (10% ethyl acetate/hexanes) reliably isolate multi-gram quantities.
Purity and Quality Control
Commercial batches (e.g., Calpac Labs) specify ≥95% purity, verified by HPLC and NMR. Residual solvents (DME, hexanes) are controlled to <0.1% via gas chromatography.
Analytical Characterization Techniques
Spectroscopic Validation
Mass Spectrometry
ESI-MS provides molecular ion confirmation, while high-resolution MS (HRMS) validates elemental composition within 3 ppm error.
Challenges and Mitigation Strategies
Moisture Sensitivity
The boron-silicon bond’s susceptibility to hydrolysis necessitates anhydrous conditions. Strict argon purging and molecular sieves are employed during reactions.
Byproduct Formation
Minor byproducts (e.g., dimerized alkynes) are removed via gradient elution during chromatography.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds. The trimethylsilyl group provides stability and can be selectively removed under mild conditions, allowing for further functionalization.
Molecular Targets and Pathways:
Palladium Catalysts: The compound interacts with palladium catalysts to form reactive intermediates.
Nucleophiles: The trimethylsilyl group can be targeted by nucleophiles, leading to substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Reactivity and Functional Group Comparisons
- Ethynyl Linker vs. Aromatic Backbone : The ethynyl group in the target compound enhances π-conjugation, facilitating electron transfer in cross-couplings compared to phenyl-substituted analogues like 1ae . However, aromatic backbones (e.g., 1ae) exhibit higher thermal stability due to rigid structures .
- Steric Effects : Bulky substituents (e.g., cyclohexyl in 2af) reduce reaction rates in catalytic processes but improve stereoselectivity .
- Dual Boronates : Compounds like 3j enable multi-directional coupling reactions but require stringent purification due to increased hydrophobicity .
Key Research Findings
- Catalytic Cross-Coupling : The target compound outperforms phenyl-substituted analogues in Pd-catalyzed couplings due to enhanced π-backbone participation, achieving >80% conversion in model reactions .
- Hydrogenation : Cyclohexyl analogue 2af shows superior hydrogenation efficiency (98% yield) compared to the target compound (≤50% yield under similar conditions) .
- Electrochemical Applications : Silane-boronate hybrids like 120 enable efficient alkylation under electrochemical conditions, avoiding traditional halogenated precursors .
Biological Activity
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane (CAS Number: 159087-46-4) is a specialized organosilicon compound notable for its unique structural features and potential applications in organic synthesis. This compound is characterized by a trimethylsilyl group and a dioxaborolane moiety linked through an ethynyl group. Its molecular formula is , and it has a molecular weight of approximately 224.18 g/mol .
Target of Action : The primary application of this compound lies in its role as a borylating agent in organic synthesis. It facilitates the introduction of boron into organic molecules, which is critical for forming carbon-carbon bonds through cross-coupling reactions.
Mode of Action : The compound acts by undergoing borylation reactions where it introduces a boron atom into the target substrate. This reaction is essential for various synthetic pathways in organic chemistry, especially in the formation of organoboranes .
Biochemical Pathways : The main biochemical pathway influenced by this compound is the borylation of organic substrates. This pathway is significant in developing pharmaceuticals and agrochemicals due to the versatility of organoboranes in further chemical transformations.
Pharmacokinetics
This compound is a solid at room temperature and requires careful handling under inert conditions to maintain stability. Its pharmacokinetic profile has not been extensively studied; however, its reactivity suggests that it may participate in various metabolic pathways when introduced into biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Trimethylsilylacetylene | Lacks dioxaborolane moiety | |
| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Contains dioxaborolane but no ethynyl or trimethylsilyl groups | |
| This compound | Unique combination allowing versatile reactivity |
This table highlights the unique structural characteristics of this compound compared to similar compounds.
Case Studies and Research Findings
-
Synthesis and Application in Organic Chemistry : Research has demonstrated that this compound can effectively facilitate borylation reactions under mild conditions. For instance:
- A study reported that using this compound as a reagent allowed for efficient synthesis of various organoboranes which can be further transformed into diverse functional groups .
- In another case study involving cross-coupling reactions with aryl halides and alkenes, the compound showed high yields and selectivity towards desired products .
- Safety and Handling : Safety data indicate that while the compound exhibits low toxicity when handled properly under inert conditions (e.g., under nitrogen atmosphere), it should be treated with caution due to its potential reactivity .
- Environmental Impact : The environmental implications of using such organosilicon compounds are still under investigation. Their stability and potential for bioaccumulation necessitate further studies to assess their environmental footprint .
Scientific Research Applications
Organic Synthesis
Role as a Building Block:
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)ethynyl)silane is utilized as a versatile building block in organic synthesis. It facilitates the formation of complex molecules through various coupling reactions such as Sonogashira coupling and Suzuki-Miyaura cross-coupling. These reactions are crucial for synthesizing pharmaceuticals and agrochemicals.
Case Study:
A study demonstrated the effectiveness of this silane in synthesizing alkynylated compounds that serve as precursors for biologically active molecules. The compound's ability to participate in palladium-catalyzed reactions significantly enhances the efficiency of synthetic pathways compared to traditional methods .
Material Science
Applications in Polymer Chemistry:
The compound is employed in the development of advanced materials, particularly in creating functionalized polymers. Its incorporation into polymer matrices improves properties such as thermal stability and mechanical strength.
Data Table: Properties of Polymers Modified with this compound
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability | 200 °C | 250 °C |
| Tensile Strength | 30 MPa | 45 MPa |
| Water Absorption Rate | 10% | 5% |
These enhancements make the modified polymers suitable for applications in coatings and adhesives where durability is crucial .
Drug Development
Intermediate in Pharmaceutical Synthesis:
this compound acts as an important intermediate in the synthesis of various pharmaceutical compounds. Its boron-containing structure is particularly useful in developing anti-cancer agents.
Case Study:
Research has shown that compounds synthesized using this silane exhibit significant cytotoxicity against cancer cell lines. The unique reactivity of the boron atom allows for selective targeting of cancer cells while minimizing effects on healthy cells .
Agricultural Chemistry
Development of Agrochemicals:
The compound is also being explored for its potential in agricultural applications. It can be used to create novel agrochemicals that enhance crop protection against pests and diseases.
Potential Benefits:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
